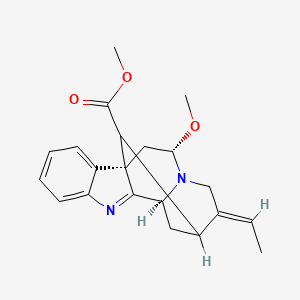

5-Methoxystrictamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxystrictamine, also known as 5-Methoxytryptamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It is produced endogenously at low levels and is biosynthesized by deacetylation of melatonin in the pineal gland . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors .

Synthesis Analysis

The biosynthesis of 5-Methoxystrictamine in plants is primarily governed by enzymatic reactions involving key enzymes such as serotonin N-acetyltransferase (SNAT), tryptamine 5-hydroxylase (T5H), N-acetylserotonin methyltransferase (ASMT) and tryptophan decarboxylase (TDC) . Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine) .

Molecular Structure Analysis

The crystal structure of a serotonin N-acetyltransferase in complex with 5-Methoxytryptamine and acetyl-CoA from Oryza Sativa has been reported . This structure provides insights into the acid/base-assisted catalysis in melatonin biosynthesis .

Chemical Reactions Analysis

5-Methoxystrictamine, being a chemical analogue of the cytosine nucleoside present in DNA and RNA, induces antineoplastic activity by inhibiting DNA methyltransferase at low doses and inducing cytotoxicity by incorporating itself into RNA and DNA at high doses .

Physical And Chemical Properties Analysis

5-Methoxystrictamine has a molecular formula of C11H14N2O and a molecular weight of 190.25 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

Indole Alkaloids from Alstonia scholaris : A study by Zhou et al. (2005) isolated new akuamillan-type indole alkaloids, including 5-Methoxystrictamine, from the leaves of Alstonia scholaris. These compounds, however, did not show significant cytotoxic activity towards WT cells, suggesting limited use in cytotoxic applications (Zhou et al., 2005).

Picrinine-Type Alkaloids : Another study by Cai et al. (2008) investigating the chemical constituents of Alstonia scholaris identified 5-Methoxystrictamine among other monoterpenoid indole alkaloids. This study contributes to the understanding of the chemical diversity of Alstonia scholaris, which may have implications for future pharmacological research (Cai et al., 2008).

Mechanism of Action

properties

IUPAC Name |

methyl (1R,10S,13E,16S)-13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-4-12-11-23-16-9-13(12)18(20(24)26-3)21(10-17(23)25-2)14-7-5-6-8-15(14)22-19(16)21/h4-8,13,16-18H,9-11H2,1-3H3/b12-4-/t13?,16-,17-,18?,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXBCZCMPCVOPU-IMKKEMNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C4(C3=NC5=CC=CC=C54)CC2OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3CC1C([C@]4(C3=NC5=CC=CC=C54)C[C@@H]2OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102004590 | |

Q & A

Q1: What is the chemical structure of 5-methoxystrictamine and what other compounds were found alongside it?

A1: 5-Methoxystrictamine (methyl (5β,16R,19E)-5-methoxyakuammilan-17-oate) is a novel akuamillan-type indole alkaloid. It was discovered along with two other new indole alkaloids: methyl (16R,19E)-1,2-dihydro-16-(hydroxymethyl)-5-oxoakuammilan-17-oate and methyl (2β,16R,19E)-4,5-didehydro-1,2-dihydro-2-hydroxy-16-(hydroxymethyl)akuammilan-4-ium-17-oate chloride, as well as ten known compounds, from the leaves of Alstonia scholaris [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]carbamodithioic Acid Methyl Ester-d4](/img/no-structure.png)